molecular formula C5H6N4O B135014 2,4-Diaminopyrimidine-5-carboxaldehyde CAS No. 20781-06-0

2,4-Diaminopyrimidine-5-carboxaldehyde

Cat. No. B135014
CAS RN: 20781-06-0
M. Wt: 138.13 g/mol
InChI Key: GPWNWKWQOLEVEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-diaminopyrimidine derivatives has been explored in several studies. For instance, a series of 2,4-diamino-5-[2-methoxy-5-alkoxybenzyl]pyrimidines and 2,4-diamino-5-[2-methoxy-5-(omega-carboxyalkyloxy)benzyl]pyrimidines were synthesized to improve potency and selectivity of DHFR inhibition . Another study synthesized 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines as potential DHFR inhibitors using reductive amination and nucleophilic displacement techniques . Additionally, 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines were obtained from 2,4-diamino-5-(5'-iodo-2'-methoxybenzyl)pyrimidine via a Sonogashira reaction .

Molecular Structure Analysis

The molecular structure of 2,4-diaminopyrimidine derivatives is characterized by the presence of a pyrimidine ring substituted at the 2 and 4 positions with amino groups. The 5-position is modified with various substituents to enhance interaction with DHFR from different species, including Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium . The modifications aim to increase the selectivity and potency of the inhibitors by optimizing interactions within the active site of DHFR.

Chemical Reactions Analysis

The chemical reactivity of 2,4-diaminopyrimidine derivatives is largely influenced by the substituents at the 5-position. These modifications are designed to interact with DHFR's active site and can include alkoxy, carboxyalkyloxy, and aryl groups . The introduction of these groups is achieved through various chemical reactions, including reductive amination, nucleophilic displacement, and Sonogashira coupling, which are tailored to produce compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-diaminopyrimidine derivatives are crucial for their biological activity and pharmacokinetic profile. For example, the introduction of an omega-carboxyl group was expected to improve water solubility relative to other DHFR inhibitors . The lipophilicity of these compounds, as indicated by their calculated log P values, is directly related to their ability to penetrate cells and reach their target enzymes . The selectivity index (SI) is another important property, which is determined by comparing the inhibitory concentration (IC50) against DHFR from pathogens versus mammalian DHFR .

Scientific Research Applications

Hybrid Catalysts in Synthesis

The use of 2,4-Diaminopyrimidine-5-carboxaldehyde derivatives in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighted by Parmar, Vala, and Patel (2023), showcases its importance in medicinal and pharmaceutical industries. The review emphasized the versatility of these scaffolds, made possible by employing hybrid catalysts, including organocatalysts and nanocatalysts, for the development of lead molecules with broad catalytic applications (Parmar, Vala, & Patel, 2023).

Fluorinated Pyrimidines in Cancer Treatment

Gmeiner (2020) discussed the advancements in fluorine chemistry to enhance the application of fluorinated pyrimidines, like 5-Fluorouracil, in cancer treatment. This review sheds light on the synthetic pathways for incorporating fluorinated derivatives, including those from 2,4-Diaminopyrimidine-5-carboxaldehyde, to study metabolism and biodistribution, thereby improving cancer treatment strategies (Gmeiner, 2020).

Structural Characteristics of Antifolate Compounds

Schwalbe and Cody (2006) provided a comprehensive review on the structural aspects of antifolate compounds, highlighting the significance of the 2,4-diaminopyrimidine moiety in dihydrofolate reductase (DHFR) inhibitors. This work emphasizes the importance of 2,4-Diaminopyrimidine-5-carboxaldehyde derivatives in developing clinically useful antifolates for treating infections and cancer (Schwalbe & Cody, 2006).

Innovative Diagnostic Procedures

Kuhara (2001) outlined a novel diagnostic procedure for metabolic disorders, leveraging the chemical specificity of pyrimidine derivatives for sensitive and comprehensive detection. This method, involving gas chromatography-mass spectrometry, underscores the diagnostic potential of compounds derived from 2,4-Diaminopyrimidine-5-carboxaldehyde in identifying various metabolic diseases (Kuhara, 2001).

Purinergic P2X3 and P2X2/3 Receptor Antagonists

Marucci et al. (2019) reviewed the development of P2X3 and P2X2/3 receptor antagonists, highlighting the structural significance of pyrimidine derivatives in discovering new selective antagonists for treating pain-related diseases. This work points to the therapeutic potential of 2,4-Diaminopyrimidine-5-carboxaldehyde derivatives in developing drugs for bladder disorders, chronic obstructive pulmonary diseases, and gastrointestinal issues (Marucci et al., 2019).

Safety And Hazards

The safety data sheet for 2,4-Diaminopyrimidine-5-carboxaldehyde indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, ensuring adequate ventilation, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Future research directions could involve the design and synthesis of 2,4-Diaminopyrimidine derivatives with enhanced therapeutic activities and minimum toxicity . The development of new therapies based on 2,4-Diaminopyrimidine derivatives has been suggested in numerous publications, studies, and clinical trials .

properties

IUPAC Name

2,4-diaminopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWNWKWQOLEVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309219
Record name 2,4-Diaminopyrimidine-5-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diaminopyrimidine-5-carboxaldehyde

CAS RN

20781-06-0
Record name 20781-06-0
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Record name 2,4-Diaminopyrimidine-5-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diaminopyrimidine-5-carbaldehyde
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